(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-acetic acid” is a chemical compound with the linear formula C12H12O2N2 . It’s also known as 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone . This product is discontinued and Sigma-Aldrich does not collect analytical data for this product .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel ligand, 1-(5-hydroxy-3-methyl-1-phenyl-1h-pyrazol-4-yl) octadecan-1-one (HMPPO) was synthesized by the reaction between 3-methyl-1-phenylpyrazol-5-one and octadecanoyl . The synthesis involved heating the mixture at 80 °C for 1 hour and refluxing in ethanol for 5 hours .

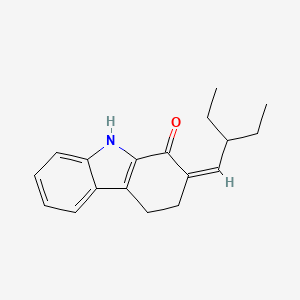

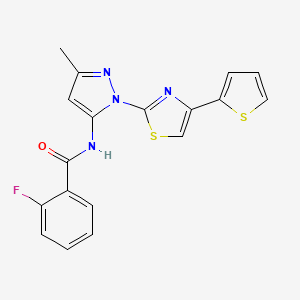

Molecular Structure Analysis

The molecular structure of similar compounds has been identified by X-ray diffraction . For example, a compound with the formula C20H18N6O, Mr = 358.40, crystallizes in the triclinic space group P - 1 with unit cell parameters a = 10.303 (6), b = 12.489 (7), c = 15.305 (9) Å, α = 108.489 (12), β = 101.920 (11), γ = 96.971 (13)°, V = 1790.0 (17) Å 3, Z = 4, Dx = 1.330 mg/cm 3 .

Chemical Reactions Analysis

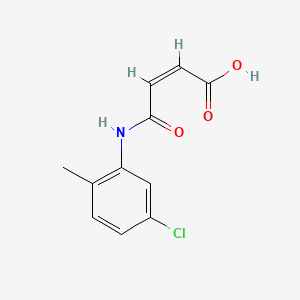

Pyrazolone derivatives have been reported to exhibit various chemical reactivities towards nucleophilic and electrophilic reagents . These include alkylation, acylation, condensation, catalyzed diazo coupling, oxidation, heteroarylation, phosphorylation, stereoselective alkenylation, enantioselective alkylation, addition, and complexation reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the solubility data showed that HMPPO was hydrophobic . Spectroscopic analysis showed that HMPPO existed in the enol form .

科学的研究の応用

Structural and Spectral Investigations

- Structural Analysis: Research on derivatives of pyrazole-4-carboxylic acid, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, focuses on their structural and spectral properties. Techniques like NMR, FT-IR, and X-ray diffraction are employed for detailed characterization (Viveka et al., 2016).

Synthetic Methodologies

- Synthesis Approaches: The synthesis of various pyrazole derivatives, involving multi-component reactions and the development of novel synthesis methods, is a key area of research. These methods emphasize ease of handling and good yields (Bade & Vedula, 2015).

Biological and Pharmacological Studies

- Antimicrobial Evaluation: Some derivatives of pyrazole have been synthesized and evaluated for their antimicrobial activities, showing promising results against a range of microorganisms (Naik et al., 2013).

Materials Science Applications

- Corrosion Inhibition: Pyrazoline derivatives have been studied for their potential as corrosion inhibitors in materials science. Their effectiveness in protecting metals like mild steel in acidic environments has been a focus, combining experimental and theoretical approaches (Lgaz et al., 2018).

作用機序

Target of Action

Similar compounds have been found to inhibit enzymes like elovl6 . ELOVL6 is an enzyme involved in the elongation of fatty acids, playing a crucial role in lipid metabolism.

Biochemical Pathways

The compound likely affects the fatty acid biosynthesis pathway due to its potential inhibition of ELOVL6 . This could lead to changes in the composition of cellular lipids, impacting various cellular functions and signaling pathways.

Pharmacokinetics

Similar compounds have been used in drug therapy, suggesting they have suitable pharmacokinetic properties for medicinal use .

Result of Action

The result of the compound’s action would likely be a change in the lipid composition of the cells due to the inhibition of fatty acid elongation . This could have various effects on cellular function, depending on the specific roles of these lipids in the cell.

特性

IUPAC Name |

2-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-8-10(7-11(15)16)12(17)14(13-8)9-5-3-2-4-6-9/h2-6,13H,7H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFZCVUCORZBGAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1)C2=CC=CC=C2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(1-Methyltetrazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2896605.png)

![2,6-dichloro-5-fluoro-N-[(4-methylphenyl)(phenyl)methyl]pyridine-3-carboxamide](/img/structure/B2896606.png)

![N-{4-[4-(1H-Benzoimidazol-2-yl)-piperidine-1-sulfonyl]-phenyl}-acetamide](/img/structure/B2896609.png)

![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2896613.png)

![2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]quinoline-4-carbonitrile](/img/structure/B2896620.png)

![4-Chloro-6-[4-(2,6-dimethylphenyl)piperazino]-2-pyrimidinamine](/img/structure/B2896624.png)